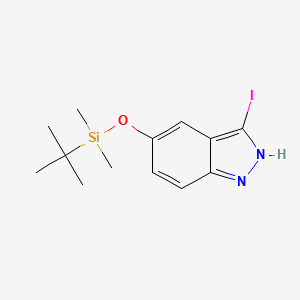

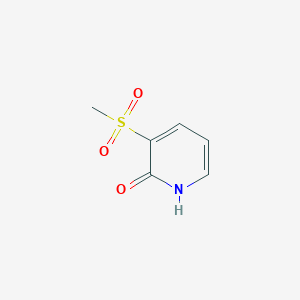

3-(Methylsulfonyl)pyridin-2(1H)-one

説明

Pyridine derivatives, such as “3-(Methylsulfonyl)pyridin-2(1H)-one”, are often used in the field of medicinal chemistry due to their wide range of pharmacological activities . They are structurally diverse and are found in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

The synthesis of pyridine derivatives often involves various synthetic routes and reactivity . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .科学的研究の応用

Spin-Crossover and Crystallographic Phase Changes

The compound 3-(Methylsulfonyl)pyridin-2(1H)-one, when oxidized with hydrogen peroxide or mCPBA, yields derivatives that show significant applications in the study of spin-crossover and crystallographic phase changes. These derivatives exhibit abrupt spin-transition and hysteretic crystallographic phase changes, indicating their potential in advanced material science research (Cook et al., 2015).

Synthesis of Sulfide Derivatives

The synthesis of (R)-3-(Butyldimethylsilyloxy)butyl phenyl sulfide using 3-(Methylsulfonyl)pyridin-2(1H)-one derivatives shows its importance in organic chemistry, particularly in creating sulfide derivatives with potential pharmaceutical applications (Liang Wen-jun, 2007).

Photoluminescence in Iridium(III) Complexes

The compound is used in the development of cationic bis-cyclometallated iridium(III) complexes, showcasing its role in the creation of green or blue emitters with high photoluminescence quantum yields. This application is significant in the field of optoelectronics and photonics (Ertl et al., 2015).

Green Metric Evaluation

An evaluation of the green metrics in the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine indicates the environmental impact and efficiency of processes involving this compound. This research is critical for sustainable chemistry practices (Gilbile et al., 2017).

Fluorescent Sensing of Zn2+

The development of a water-soluble and small molecular weight fluorescent probe for detecting Zn(2+) based on the pyridine-pyridone skeleton of 3-(Methylsulfonyl)pyridin-2(1H)-one demonstrates its utility in bioanalytical chemistry for metal ion detection (Hagimori et al., 2011).

Synthesis of Substituted Pyridines

The compound is used in the synthesis of various substituted pyridines, showcasing its versatility in creating diverse chemical structures with potential applications in drug design and material science (Ban-Oganowska, 1996).

Electronic Effects in Optically Active Complexes

Research on the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled heterodimetallic d-f podates signifies the compound's role in the study of electronic structure and its implications for material science (Edder et al., 2000).

作用機序

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibitors of FGFRs can disrupt this process, potentially inhibiting tumor growth .

Biochemical Pathways

Fgfr inhibitors, like the similar compounds mentioned above, can disrupt several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to inhibit breast cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .

特性

IUPAC Name |

3-methylsulfonyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDLBVQJQLSNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292664 | |

| Record name | 3-(Methylsulfonyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)pyridin-2(1H)-one | |

CAS RN |

1254730-41-0 | |

| Record name | 3-(Methylsulfonyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254730-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulfonyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether](/img/structure/B3094027.png)